REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[CH:4]([CH3:6])[CH3:5].[NH2:8][C:9](=[S:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(O)C>[CH:4]([C:3]1[N:8]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[S:15][CH:2]=1)([CH3:6])[CH3:5]
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Name
|
|
Quantity
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3.72 g
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Type
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reactant
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Smiles
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BrCC(C(C)C)=O
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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NC(C(=O)OCC)=S
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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The solvent was evaporated down under reduced pressure to a volume of 30 mL
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Type
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ADDITION
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Details
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this solution was added to ice/water (200 mL)
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Type
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ADDITION
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Details
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the mixture neutralised by dropwise addition of ‘880’ concentrated aqueous ammonia
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Type
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EXTRACTION
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Details
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The mixture was extracted twice with ethyl acetate
|
Type
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WASH
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Details
|
the combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash silica chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% ethyl acetate in isohexane
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1N=C(SC1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |